5-Acetyl-2-ethoxybenzoic acid
Overview
Description
5-Acetyl-2-ethoxybenzoic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoic acid, characterized by the presence of an acetyl group at the 5-position and an ethoxy group at the 2-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-ethoxybenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethoxybenzoic acid with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-2-ethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid group.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium ethoxide (NaOEt) or other strong nucleophiles under basic conditions.
Major Products:
Oxidation: 5-Carboxy-2-ethoxybenzoic acid.
Reduction: 5-(1-Hydroxyethyl)-2-ethoxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used
Scientific Research Applications
5-Acetyl-2-ethoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-ethoxybenzoic acid involves its interaction with specific molecular targets. The acetyl group can undergo enzymatic hydrolysis to release acetic acid, which may participate in various biochemical pathways. Additionally, the compound’s structure allows it to interact with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Ethoxybenzoic acid: Lacks the acetyl group, resulting in different chemical properties and reactivity.
5-Acetylsalicylic acid (Aspirin): Contains an acetyl group at the 5-position but lacks the ethoxy group, leading to distinct pharmacological effects.
2-Acetoxybenzoic acid: Similar structure but with an acetoxy group instead of an ethoxy group, affecting its reactivity and applications.
Uniqueness: 5-Acetyl-2-ethoxybenzoic acid is unique due to the combination of the acetyl and ethoxy groups on the benzene ring. This dual substitution pattern imparts specific chemical properties, making it valuable for targeted applications in synthesis and research .
Properties
IUPAC Name |
5-acetyl-2-ethoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-10-5-4-8(7(2)12)6-9(10)11(13)14/h4-6H,3H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHCXKFXAOBPDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594901 | |
Record name | 5-Acetyl-2-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147676-95-7 | |
Record name | 5-Acetyl-2-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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